

# SB 202190 Hydrochloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: SB 202190 hydrochloride

Cat. No.: B128778

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **SB 202190 hydrochloride**, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This document consolidates critical information on its chemical properties, mechanism of action, experimental protocols, and key applications in biomedical research.

## Core Chemical Properties

**SB 202190 hydrochloride** is a water-soluble form of the pyridinyl imidazole compound, SB 202190.[1][2] It is a cell-permeable inhibitor widely used in both in vitro and in vivo studies to investigate the roles of the p38 MAPK signaling pathway.[3][4]

Property	Value	Reference
CAS Number	350228-36-3	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>20</sub> H <sub>14</sub> FN <sub>3</sub> O · HCl	<a href="#">[5]</a>
Molecular Weight	367.8 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
Appearance	Amber solid	<a href="#">[7]</a>
Purity	≥97% (HPLC)	<a href="#">[7]</a>
Solubility	Soluble in DMSO (≥ 40 mg/mL), Ethanol (30 mg/mL), and DMF (30 mg/mL). Slightly soluble in water (0.5 mg/mL).	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[8]</a>
Storage	Store at -20°C. Stock solutions are stable for up to 6 weeks at -20°C.	<a href="#">[2]</a>

## Mechanism of Action: p38 MAPK Inhibition and Beyond

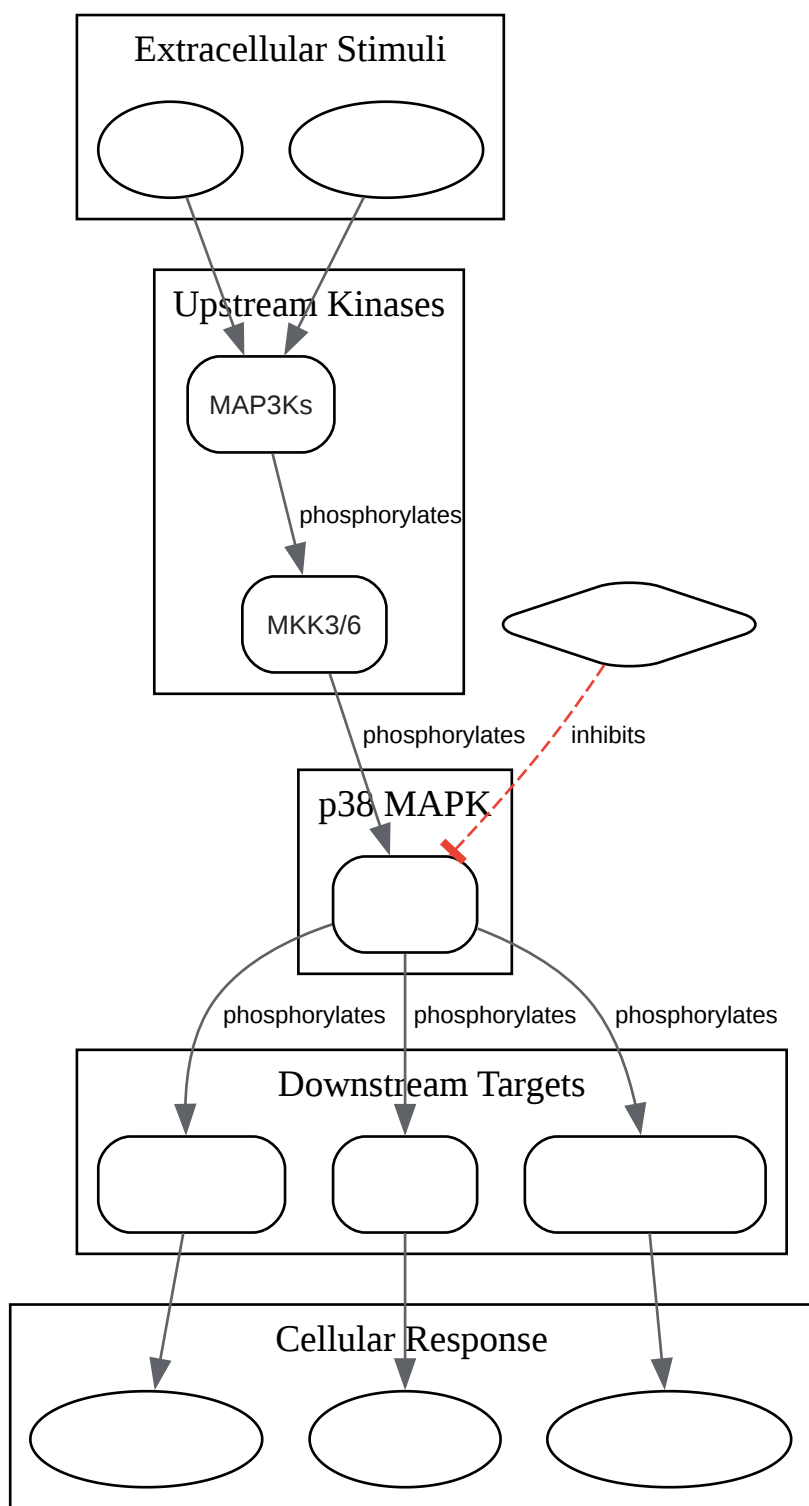
SB 202190 is a highly selective inhibitor of the p38 MAPK isoforms p38α (MAPK14) and p38β (MAPK11).[\[9\]](#)[\[10\]](#) It exerts its inhibitory effect by binding to the ATP pocket of the kinase, preventing the phosphorylation of downstream substrates.[\[3\]](#)[\[4\]](#)[\[11\]](#)

Parameter	Value	Target	Reference
IC <sub>50</sub>	50 nM	p38α	<a href="#">[9]</a> <a href="#">[11]</a> <a href="#">[12]</a>
IC <sub>50</sub>	100 nM	p38β	<a href="#">[9]</a> <a href="#">[11]</a> <a href="#">[12]</a>
K <sub>i</sub>	16 nM	Not specified	<a href="#">[1]</a> <a href="#">[7]</a>
K <sup>d</sup>	38 nM	Recombinant human p38	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[11]</a>

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and other extracellular stimuli. Inhibition of this pathway by SB 202190 has been shown to modulate a variety of cellular processes, including cytokine production, apoptosis, and cell differentiation.[\[12\]](#)[\[13\]](#)

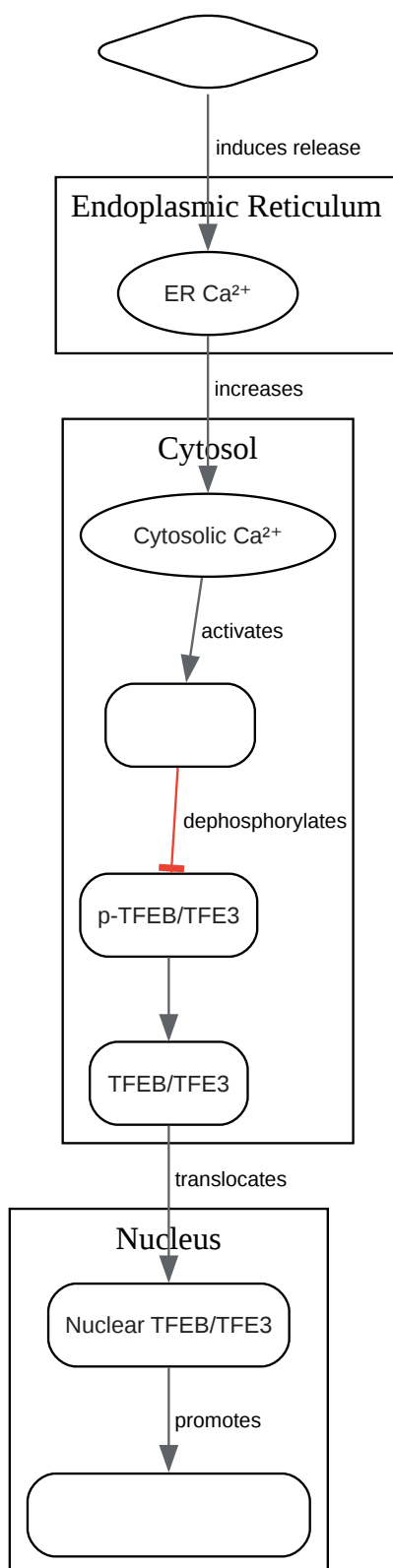
It is crucial for researchers to be aware of potential off-target effects. Recent studies have demonstrated that SB 202190 can induce autophagy and lysosomal biogenesis through a TFEB/TFE3-dependent mechanism that is independent of p38 MAPK inhibition.[\[6\]](#) This effect is mediated by an increase in intracellular calcium levels and subsequent activation of calcineurin.[\[6\]](#)

## Signaling Pathway Diagrams



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Caption: p38 MAPK signaling pathway and the inhibitory action of SB 202190.



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Caption: Off-target autophagy induction by SB 202190 via the calcium-calceurin-TFEB/TFE3 pathway.

## Experimental Protocols

The following sections provide detailed methodologies for common experiments involving **SB 202190 hydrochloride**.

### In Vitro Kinase Assay

This protocol is adapted from methodologies used to determine the inhibitory activity of SB 202190 on p38 $\alpha$  and p38 $\beta$  kinases.<sup>[1]</sup>

Materials:

- Recombinant p38 $\alpha$  or p38 $\beta$  kinase
- Myelin basic protein (MBP) as a substrate
- Assay buffer: 25 mM Tris-HCl, pH 7.5, 0.1 mM EGTA
- [ $\gamma$ -<sup>33</sup>P]ATP or [ $\gamma$ -<sup>32</sup>P]ATP
- 10 mM Magnesium acetate
- **SB 202190 hydrochloride** stock solution (in DMSO)
- Phosphocellulose paper or P30 filter mats
- 50 mM Phosphoric acid
- Scintillation counter

Procedure:

- Prepare the kinase reaction mixture in a 96-well plate by combining the recombinant p38 kinase, MBP substrate, and varying concentrations of SB 202190 (or vehicle control) in the assay buffer.

- Initiate the reaction by adding a mixture of [ $\gamma$ - $^{33}\text{P}$ ]ATP and magnesium acetate.
- Incubate the reaction at 30°C for 10-40 minutes.
- Terminate the reaction by spotting aliquots of the mixture onto phosphocellulose paper and immersing it in 50 mM phosphoric acid. For robotic assays, add 0.5 M phosphoric acid before spotting on P30 filter mats.[\[1\]](#)
- Wash the paper/mats four times with 50 mM phosphoric acid to remove unincorporated ATP.
- Wash once with acetone or methanol and allow to dry.
- Quantify the incorporated radioactivity using a scintillation counter to determine kinase activity.

## Cell-Based Assays

### Western Blot for p38 Phosphorylation

This protocol outlines the steps to assess the effect of SB 202190 on p38 MAPK phosphorylation in cultured cells.[\[11\]](#)

#### Materials:

- Cell line of interest (e.g., HeLa, A549)
- Cell culture medium and plates
- p38 MAPK activator (e.g., anisomycin, LPS)
- **SB 202190 hydrochloride**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE equipment and reagents
- PVDF or nitrocellulose membrane

- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate and imaging system

#### Procedure:

- Seed cells in culture plates and grow to the desired confluency.
- Pre-incubate the cells with the desired concentrations of SB 202190 or vehicle (DMSO) for 1-2 hours.[\[11\]](#)
- Stimulate the cells with a p38 MAPK activator for an appropriate time (e.g., 30 minutes).[\[11\]](#)
- Wash the cells with ice-cold PBS and lyse them.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate.
- Strip the membrane and re-probe with an antibody against total p38 MAPK for loading control.

## In Vivo Animal Studies



This example protocol describes the intraperitoneal (i.p.) administration of SB 202190 in a mouse model.[3] All animal experiments should be conducted in accordance with approved institutional guidelines.

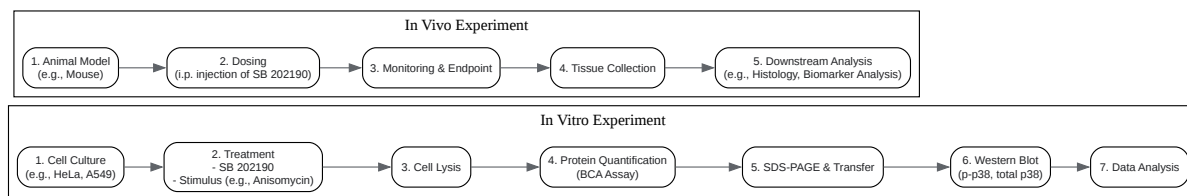
#### Materials:

- Animal model (e.g., tumor xenograft mouse model)
- **SB 202190 hydrochloride**
- Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
- Sterile syringes and needles (25-27 gauge)

#### Procedure:

- Prepare the working solution of SB 202190 in the appropriate vehicle.
- Administer the desired dosage (e.g., 5 mg/kg body weight) via intraperitoneal injection.[3]
- Gently restrain the mouse and locate the injection site in the lower quadrant of the abdomen.
- Insert the needle at a 10-20 degree angle and aspirate to ensure proper placement.
- Inject the calculated volume slowly.
- Administer injections at the desired frequency (e.g., daily).[3]
- Monitor the animals regularly for any signs of toxicity and for the desired experimental outcomes.

## Experimental Workflow Diagram



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Caption: A generalized workflow for in vitro and in vivo experiments using SB 202190.

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